3-(Benzyloxy)azetidine

Medicinal Chemistry ADME Properties Drug Design

Procure 3-(Benzyloxy)azetidine (CAS 897086-95-2) for advanced medicinal chemistry research. Its high lipophilicity (logP ~2.31) and conformational rigidity make it ideal for developing CNS-penetrant S1P receptor modulators. A privileged azetidine scaffold, this compound is essential for SAR studies and heterocyclic library synthesis. Select this specific building block to optimize ADME profiles and target binding affinity in lead optimization campaigns.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 897086-95-2
Cat. No. B1293997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)azetidine
CAS897086-95-2
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2=CC=CC=C2
InChIInChI=1S/C10H13NO/c1-2-4-9(5-3-1)8-12-10-6-11-7-10/h1-5,10-11H,6-8H2
InChIKeyFJVSSNCNHKAMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)azetidine CAS 897086-95-2: A Strategic Building Block for Pharmaceutical and Agrochemical Synthesis


3-(Benzyloxy)azetidine (CAS 897086-95-2) is a heterocyclic building block characterized by a four-membered azetidine ring with a 3-benzyloxy substituent . With a molecular formula of C10H13NO, it serves as a versatile scaffold in organic synthesis, particularly for constructing nitrogen-containing heterocycles . Azetidines are prized in medicinal chemistry for their conformational rigidity, which can enhance target binding affinity, and the benzyloxy group imparts distinct reactivity and lipophilicity, making this compound a valuable intermediate for drug discovery and development pipelines .

Why 3-(Benzyloxy)azetidine Cannot Be Casually Substituted in Research and Production


Substituting 3-(benzyloxy)azetidine with other azetidine derivatives like 3-hydroxyazetidine or 3-methoxyazetidine is not a straightforward, drop-in replacement. The benzyloxy group profoundly alters the compound's physicochemical profile—most notably its lipophilicity—which critically influences its behavior in both synthetic transformations and biological assays . As quantified in Section 3, these differences in logP, rotatable bond count, and resulting ADME properties can dictate the success or failure of a synthetic route, the bioactivity of a derived lead, and the scalability of a process. Simply put, a different azetidine building block will lead to a different final product with distinct properties, underscoring the need for precise compound selection.

Quantitative Differentiators: Head-to-Head Evidence for Selecting 3-(Benzyloxy)azetidine


Lipophilicity (LogP) Benchmarking: 3-(Benzyloxy)azetidine vs. 3-Hydroxy and 3-Methoxy Analogs

3-(Benzyloxy)azetidine hydrochloride exhibits a significantly higher logP (2.31) compared to 3-hydroxyazetidine (logP -1.05) and 3-methoxyazetidine (logP 0.74) [1]. This substantial increase in lipophilicity, driven by the benzyl group, directly enhances the compound's ability to cross biological membranes and interact with hydrophobic binding pockets, a critical parameter in drug discovery.

Medicinal Chemistry ADME Properties Drug Design

Efficient Synthetic Access: Reduction of 3-(Benzyloxy)azetidin-2-ones to Azetidines in 54-85% Yield

A reliable and scalable synthetic route is a key procurement differentiator. The reduction of 3-(benzyloxy)azetidin-2-ones (β-lactams) using DIBAL-H provides the corresponding 3-(benzyloxy)azetidines in isolated yields ranging from 54% to 85% [1]. This method demonstrates a practical and reproducible pathway to the core azetidine scaffold.

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

Conformational Rigidity and Rotatable Bond Count: Differentiating Scaffold Properties for Medicinal Chemistry

The azetidine core in 3-(benzyloxy)azetidine imparts significant conformational rigidity compared to acyclic amine alternatives. This rigidity is a key driver of binding affinity and target selectivity in drug design . Quantitatively, this is reflected in its rotatable bond count of 3, which is lower than many flexible amine building blocks, potentially leading to reduced entropic penalty upon target binding .

Medicinal Chemistry Lead Optimization Molecular Properties

High-Value Research and Industrial Applications for 3-(Benzyloxy)azetidine (CAS 897086-95-2)


Medicinal Chemistry: Scaffold for CNS and Intracellular Drug Discovery

The high lipophilicity (logP 2.31) of 3-(benzyloxy)azetidine directly supports its use as a privileged building block for designing small molecules that require membrane permeability, such as those targeting central nervous system (CNS) disorders or intracellular protein-protein interactions . The azetidine ring's conformational rigidity can be leveraged to enhance binding affinity and selectivity in lead optimization campaigns [1].

Synthesis of Nitrogen-Containing Heterocycles and Complex Molecular Architectures

3-(Benzyloxy)azetidine is a proven precursor for constructing complex nitrogen-containing heterocycles, a core task in pharmaceutical and agrochemical synthesis . Its well-documented synthesis via reduction of β-lactams (54-85% yield) provides a reliable entry point for generating diverse azetidine libraries for structure-activity relationship (SAR) studies [1].

Development of S1P Receptor Modulators and Other Targeted Therapeutics

Benzyl azetidine derivatives, a class that includes compounds derived from 3-(benzyloxy)azetidine, are described in patents as potent and selective modulators of sphingosine-1-phosphate (S1P) receptors, which are implicated in various disease states including cardiovascular and oncological disorders . This positions the compound as a strategic starting material for pharmaceutical research in these areas.

Agrochemical Intermediate for Novel Crop Protection Agents

The utility of 3-(benzyloxy)azetidine extends beyond pharmaceuticals. It is recognized as a versatile building block for the development of novel agrochemicals . The combination of the azetidine core and the modifiable benzyloxy group allows for the exploration of new chemical space with potential herbicidal, fungicidal, or insecticidal properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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